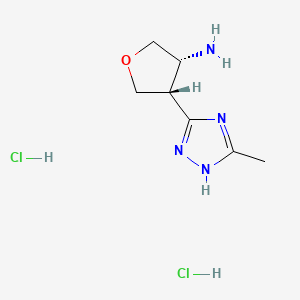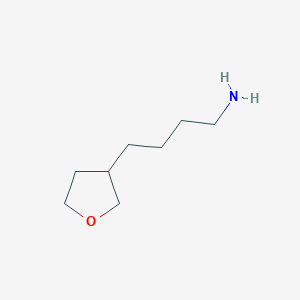
Zolimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of zolimidine hydrochloride involves several key steps:
C–S Bond Formation: This step involves the formation of a carbon-sulfur bond.
C–N Bond Formation via C–H Activation: This step involves the formation of a carbon-nitrogen bond through the activation of a carbon-hydrogen bond.
S–O Bond Formation and Subsequent Derivatization: This step involves the formation of a sulfur-oxygen bond and subsequent chemical modifications.
Dehydrogenative Heteroannulation: This step involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Ortoleva-King-Type Synthesis: This step involves a specific type of cyclization reaction.
Dehydrogenative Cyclocondensation: This step involves the condensation of molecules with the removal of hydrogen.
One-Pot Synthesis Reactions: This step involves the synthesis of zolimidine in a single reaction vessel.
Oxidative Cross-Coupling Reactions: This step involves the coupling of two molecules through an oxidative process.
Oxidative Cyclocondensation: This step involves the condensation of molecules through an oxidative process
Chemical Reactions Analysis
Zolimidine hydrochloride undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Dehydrogenative Heteroannulation: This reaction involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Cyclocondensation: This reaction involves the condensation of molecules with the formation of a ring structure
Scientific Research Applications
Zolimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo[1,2-a]pyridines.
Biology: It is used in studies related to its gastroprotective properties and its effects on the gastrointestinal system.
Medicine: It has been used in the treatment of peptic ulcers and gastroesophageal reflux disease.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
The exact mechanism of action of zolimidine hydrochloride is not fully understood. it is known to exert its gastroprotective effects by interacting with the gastric mucosa and reducing the production of gastric acid. It may also have anti-inflammatory properties that contribute to its therapeutic effects .
Comparison with Similar Compounds
Zolimidine hydrochloride is similar to other imidazo[1,2-a]pyridine-based drugs, such as:
Zolpidem: A hypnotic drug used to treat insomnia.
Alpidem: An anxiolytic drug.
Necopidem: A sedative and anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprinone: A drug used to treat acute heart failure.
Minodronic Acid: A drug used to treat osteoporosis
This compound is unique due to its specific gastroprotective properties and its use in the treatment of peptic ulcers and gastroesophageal reflux disease.
Properties
CAS No. |
449-75-2 |
|---|---|
Molecular Formula |
C14H13ClN2O2S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
InChI Key |
GZWDKGZNTUWBEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)






